6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound with a complex structure that includes a quinoline core, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline core. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or piperazine derivatives.
Scientific Research Applications
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.
N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Similar structure but without the methoxy group.
8-aminoquinoline: Lacks both the methoxy group and the piperazine moiety.
Uniqueness
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the combination of its methoxy group, piperazine moiety, and quinoline core. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
CAS No. |
5340-00-1 |
---|---|
Molecular Formula |
C22H32N4O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
UWMHFQKUJFQNCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.